N-Boc-DL-2-amino-1-pentanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-hydroxypentan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553463 | |
| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179684-02-7 | |
| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-DL-2-amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Applications in Advanced Organic Synthesis
As a Chiral Building Block
N-Boc-DL-2-amino-1-pentanol, and its individual enantiomers, are versatile chiral building blocks in organic synthesis. scientificlabs.ietcichemicals.com The term "chiral building block" refers to a molecule that possesses one or more stereocenters and can be used to construct more complex, stereochemically defined molecules. enamine.net The presence of both a protected amine (N-Boc) and a primary alcohol in N-Boc-2-amino-1-pentanol provides two distinct functional handles for synthetic manipulation. This bifunctionality allows for sequential and regioselective reactions, making it a valuable synthon for introducing a specific five-carbon chiral fragment into a target structure. sigmaaldrich.com The tert-butyloxycarbonyl (Boc) protecting group is crucial, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, enabling the elaboration of the amino group at a desired stage of a synthetic sequence. researchgate.net These characteristics make N-protected amino alcohols fundamental in the asymmetric synthesis of a wide array of complex organic molecules. sigmaaldrich.com
Nitrogen-containing molecules are of paramount importance as they form the core scaffolds of numerous pharmaceuticals, agrochemicals, and materials. mdpi.com N-Boc-2-amino-1-pentanol serves as a key starting material for a variety of these compounds. The inherent chirality and defined structure of this amino alcohol allow for the stereocontrolled synthesis of complex nitrogenous molecules. scientificlabs.ie For instance, it can be used to prepare chiral aziridines, which are themselves important intermediates. An example is the preparation of (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a key intermediate for more complex bioactive molecules, which starts from (R)-(-)-2-Amino-1-pentanol. scientificlabs.ie The synthesis of functionalized nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs), which are important prebiotic precursors, also highlights the utility of amino-group-containing building blocks. nih.gov The dual functionality of the amino alcohol allows for cyclization reactions to form heterocyclic systems, which are prevalent in biologically active compounds. nih.gov
A significant application of chiral building blocks derived from amino acids is the synthesis of diversely substituted, enantiopure amino alcohols. A general method has been developed for the synthesis of various enantiopure 5-amino-1-pentanols. researchgate.net This methodology often involves the reductive opening of bicyclic lactam scaffolds derived from chiral precursors like (R)-phenylglycinol. researchgate.net The process simultaneously opens both an oxazolidine (B1195125) and a lactam ring, leading to linear amino diols. researchgate.netacs.org Subsequent removal of the chiral auxiliary yields the target enantiopure 5-amino-1-pentanols, which are typically isolated as their stable N-Boc derivatives. researchgate.net This strategy provides access to a range of 1,5-aminoalcohols with substituents at various positions along the carbon chain, creating a library of valuable chiral synthons for further use. researchgate.net
The total synthesis of natural products is a field that drives and showcases the advancement of organic chemistry. nih.govoapen.org Chiral amino alcohols are critical starting materials in the synthesis of many complex and biologically active natural products. diva-portal.orgdiva-portal.org Their defined stereochemistry is incorporated into the final target molecule, avoiding the need for challenging stereoselective steps later in the synthesis. N-Boc-2-amino-1-pentanol and related structures provide a reliable source of chirality and a functionalized five-carbon chain, which is a common motif in various natural products.
Marine guanidine (B92328) alkaloids are a class of natural products isolated from marine organisms, particularly sponges, that exhibit a wide range of potent biological activities. nih.govmdpi.com Many of these compounds, such as crambescidins and batzelladines, feature complex polycyclic structures incorporating a guanidine group and aliphatic chains. nih.govresearchgate.net The synthesis of these alkaloids often relies on building blocks that can provide the necessary carbon skeleton. While direct use of this compound is not always cited, the closely related 5-amino-1-pentanol (B144490) is a key precursor. mdpi.comchemicalbook.com This precursor, which can be conceptually derived from the title compound by shifting the amino group, provides the five-carbon chain necessary for constructing parts of the alkaloid framework, such as the side chains or portions of the heterocyclic core. mdpi.com The synthesis of alkaloids like the crambescidins has been achieved through strategies involving 1,3-dipolar cycloaddition reactions where a functionalized five-carbon unit is essential. nih.govresearchgate.net
Table 1: Examples of Marine Guanidine Alkaloids
| Alkaloid Family | Example Compound | Key Structural Feature |
| Crambescidins | Crambescidin 359 | Pentacyclic guanidine core |
| Batzelladines | Batzelladine D | Tricyclic guanidine core |
| Ptilomycalin A | Ptilomycalin A | Pentacyclic guanidine structure |
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. nsf.gov N-Boc protected amino alcohols are valuable in the synthesis of these compounds. They can be used to create isosteres for dipeptide units, replacing the scissile amide bond with a more stable linkage. For example, the 2-hydroxy-1,3-ethyl-diamine motif can be synthesized from N-Boc protected α-hydroxy-β-amino-aldehydes, which are derived from amino alcohols. nih.gov The Boc group is essential in solid-phase synthesis strategies for building these complex molecules. nih.govpeptide.com By incorporating units derived from N-Boc-2-amino-1-pentanol, chemists can introduce conformational constraints or new functionalities into a peptide sequence, altering its biological activity in a controlled manner. nih.gov
Chiral amino alcohols are classified as bulk drug intermediates, forming the foundation for the synthesis of various Active Pharmaceutical Ingredients (APIs). echemi.compharmanoble.com The N-Boc protected form, N-Boc-2-amino-1-pentanol, serves as a key intermediate that allows for the controlled and sequential addition of other molecular fragments. Its structural features are incorporated into the final drug molecule. For instance, N-protected amino alcohols are used as building blocks in the synthesis of HIV protease inhibitors. sigmaaldrich.com The versatility of the amino alcohol moiety allows it to be a precursor for a wide range of drug classes. The synthesis of many modern pharmaceuticals relies on the availability of high-purity chiral building blocks like N-Boc-2-amino-1-pentanol to ensure the final API is enantiomerically pure and thus safe and effective. enamine.net
Table 2: Applications in Pharmaceutical Synthesis
| Compound Class | Role | Example Application Area |
| N-Protected Amino Alcohols | Chiral Building Block | Synthesis of HIV Protease Inhibitors sigmaaldrich.com |
| Chiral 5-Amino-1-pentanols | Pharmaceutical Intermediate | Synthesis of Anticancer and Anti-inflammatory Drugs chemicalbook.com |
| (R)-(-)-2-Amino-1-pentanol | Chiral Precursor | Synthesis of Dual Toll-Like Receptor Modulators scientificlabs.ie |
Ligands in Asymmetric Catalysis
This compound serves as a valuable precursor for the synthesis of chiral ligands utilized in asymmetric catalysis. The inherent chirality and the presence of two distinct functional groups—a protected amine and a primary alcohol—allow for its derivatization into a variety of bidentate and monodentate ligands. These ligands can coordinate with metal centers to form chiral catalysts that effectively control the stereochemical outcome of a wide range of chemical transformations.
The structural framework of 2-amino-1-pentanol is analogous to other successful amino alcohol ligands employed in asymmetric synthesis. For instance, chiral amino alcohols have been successfully applied as ligands for the asymmetric borane (B79455) reduction of ketones. mdpi.com The steric and electronic properties of the ligand, which can be fine-tuned by modifying the this compound backbone, are crucial for achieving high levels of enantioselectivity. Research has shown that increased steric hindrance near the hydroxyl group of the amino alcohol ligand can be important for improving asymmetric induction. mdpi.com
The transformation of this compound into phosphine, oxazoline, or other coordinating moieties can yield a library of ligands. These ligands are instrumental in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The Boc protecting group can be easily removed under acidic conditions, providing a free amine that can be further functionalized to create diverse ligand architectures. This versatility makes this compound a strategic starting material for developing novel catalysts for stereoselective synthesis. nih.govresearchgate.net
Table 1: Performance of Chiral Amino Alcohol-Derived Ligands in Asymmetric Ketone Reduction
| Entry | Chiral Amino Alcohol Ligand | Substrate | Reducing Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 1 | (1S,2S)-2-Amino-1,2-diphenylethanol derivative | Acetophenone | BH₃·SMe₂ | 92% | mdpi.com |
| 2 | (R)-2-Amino-1-butanol derivative | Acetophenone | BH₃·SMe₂ | 94% | mdpi.com |
Combinatorial Organic Synthesis
This compound is an ideal building block for combinatorial organic synthesis, a technique used to rapidly generate large libraries of diverse small molecules. nih.gov Its bifunctional nature, possessing a protected nucleophilic amine and a hydroxyl group, allows for sequential or parallel derivatization.
In solid-phase organic synthesis, the hydroxyl group of this compound can be anchored to a resin support. The Boc-protected amine is then deprotected, and the free amine can be acylated, alkylated, or sulfonylated with a diverse set of building blocks. Subsequently, the molecule can be cleaved from the resin, regenerating the hydroxyl group which can be further modified. This strategy allows for the creation of a vast number of distinct compounds from a single scaffold. core.ac.uk
This approach is central to drug discovery, where combinatorial libraries are screened for biological activity to identify lead compounds. The structural diversity introduced by using varied building blocks on the this compound scaffold enhances the probability of discovering molecules with desired therapeutic properties. core.ac.uk
Table 2: Illustrative Scheme for a Combinatorial Library from this compound
| Step | Reaction | Reactant Set A (R¹-COOH) | Reactant Set B (R²-X) | Resulting Structure |
|---|---|---|---|---|
| 1 | Anchor to Resin | - | Polymer Support | Resin-O-CH(CH₂CH₂CH₃)CH₂NHBoc |
| 2 | Deprotection | TFA or HCl | - | Resin-O-CH(CH₂CH₂CH₃)CH₂NH₂ |
| 3 | Acylation | Acetic Acid, Benzoic Acid, etc. | - | Resin-O-CH(CH₂CH₂CH₃)CH₂NHCOR¹ |
Mechanistic Investigations in Reactions Involving this compound
Reaction Pathways and Transition State Analysis
The reactions involving this compound are governed by distinct mechanistic pathways, which are influenced by reaction conditions and the nature of the reagents. A prominent reaction pathway is the intramolecular cyclization to form oxazolidinone derivatives. This transformation typically proceeds after the activation of the primary alcohol, for example, through mesylation.
The reaction of an N-Boc amino alcohol with mesyl chloride in the presence of a base yields a mesylate intermediate. This intermediate can then undergo an intramolecular SN2 displacement where the carbonyl oxygen of the Boc group acts as an internal nucleophile, attacking the carbon bearing the mesylate leaving group. researchgate.net This cyclization results in the formation of a five-membered oxazolidinone ring with inversion of configuration at the stereocenter. researchgate.net
However, the reaction pathway is not always straightforward. Under certain conditions, a competing SN1 mechanism can occur, leading to a loss of stereochemical integrity and the formation of products with retention of configuration. researchgate.net Transition state analysis reveals that the SN2 pathway involves a well-organized, five-membered transition state, the stability of which is crucial for the reaction's efficiency and stereospecificity. The main consumption reactions of the pentanol (B124592) backbone itself often involve H-abstraction by radicals, particularly at higher temperatures. researchgate.net
Stereochemical Control and Diastereoselection in Complex Transformations
This compound and its derivatives are pivotal in transformations where precise control of stereochemistry is essential. A key example is the diastereoselective reduction of N-Boc-protected amino ketones to form syn- or anti-amino alcohols. The stereochemical outcome of these reductions can be directed by the choice of reducing agent and reaction conditions, operating under either chelation control or Felkin-Anh control. nih.govresearchgate.net
Under chelation control, a bulky Lewis acidic reagent coordinates to both the ketone's carbonyl oxygen and the nitrogen of the N-Boc group, forming a rigid cyclic intermediate. The hydride is then delivered to the less hindered face of the ketone, leading to the syn-diastereomer. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) are effective for this purpose. researchgate.net
Conversely, the Felkin-Anh model predicts the stereochemical outcome when non-chelating, bulky reducing agents are used. The largest substituent orients itself anti to the incoming nucleophile to minimize steric hindrance. Reagents such as NB-Enantride (a brand of B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) favor the formation of the anti-diastereomer. nih.govresearchgate.net These methods allow for the selective synthesis of a desired stereoisomer, which is critical in the synthesis of complex molecules like peptidomimetics. nih.gov
Table 3: Diastereoselective Reduction of an N-Boc-γ-keto Ester
| Entry | Reducing Agent | Control Model | Temperature | anti:syn Ratio | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | LiAlH(O-t-Bu)₃ in EtOH | Chelation | -78 °C | >95:5 | 80% | nih.govresearchgate.net |
Hydrogen Bonding Interactions and Their Influence on Reactivity and Selectivity
Hydrogen bonding plays a critical role in dictating the conformation, reactivity, and selectivity of reactions involving this compound. The molecule contains both a hydrogen bond donor (the hydroxyl group) and, after deprotection, an amine group, which can also act as a donor. The carbonyl oxygen of the Boc group is a hydrogen bond acceptor.
In the solid state and in solution, these groups can participate in both intramolecular and intermolecular hydrogen bonds. Intramolecular O-H···N hydrogen bonds can form, leading to stable cyclic conformations that influence the molecule's reactivity. nih.govresearchgate.net The strength of this intramolecular bond is influenced by the length of the carbon chain separating the functional groups. nih.gov For 2-aminoalcohols, these interactions are well-documented. rsc.org
These non-covalent interactions can affect reaction outcomes by:
Altering Conformation: Stabilizing a specific conformer can pre-organize the molecule for a particular reaction pathway, enhancing selectivity.
Modulating Nucleophilicity/Electrophilicity: Hydrogen bonding can decrease the electron density on the oxygen or nitrogen atoms, modulating their nucleophilicity.
Directing Reagents: In bimolecular reactions, intermolecular hydrogen bonds between the substrate and a reagent can direct the reagent to a specific face of the molecule, influencing stereoselectivity.
The presence of the bulky Boc group sterically hinders the amine while its carbonyl oxygen provides an additional site for hydrogen bonding interactions, further complicating and enriching the conformational landscape and reactivity patterns. nih.govnih.gov
Table 4: Spectroscopic Data for Hydrogen Bonding in 2-Amino-1-pentanol
| Type of Bond | Wavenumber (cm⁻¹) | Integral Extinction Coefficient (DS) | Reference |
|---|---|---|---|
| O-H···N | 3509.729 | 66.072 | rsc.org |
| N-H···O | 3660.941 | 20.778 | rsc.org |
Advanced Characterization and Analytical Methodologies for N Boc Dl 2 Amino 1 Pentanol
Spectroscopic Analysis in Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in verifying the chemical structure of N-Boc-DL-2-amino-1-pentanol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR for derivatized forms)
NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule by mapping the chemical environments of its constituent atoms.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The tert-butyl group of the Boc protectorate characteristically displays a prominent singlet at approximately 1.44 ppm. oregonstate.edu Protons of the pentanol (B124592) backbone, including the terminal methyl group, the methylene (CH₂) groups, the methine (CH) proton adjacent to the nitrogen, and the methylene protons of the hydroxymethyl (CH₂OH) group, will appear at distinct chemical shifts. For instance, in similar N-Boc protected amino compounds, the NH proton can appear as a signal around 5.25 ppm, while the CH proton adjacent to the nitrogen may be found near 4.45 ppm. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃ )₃ (Boc) | ~1.4 | Singlet | 9H |
| -CH₃ (propyl chain) | ~0.9 | Triplet | 3H |
| -CH₂ -CH₃ | ~1.3-1.5 | Multiplet | 2H |
| -CH₂ -CH₂-CH₃ | ~1.2-1.4 | Multiplet | 2H |
| -CH -NHBoc | ~3.6-3.8 | Multiplet | 1H |
| -CH₂ -OH | ~3.4-3.6 | Multiplet | 2H |
| -NH -Boc | ~5.0-5.3 | Broad Singlet/Doublet | 1H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals for this compound include those from the Boc group: the carbonyl carbon (C=O) around 155 ppm, the quaternary carbon at approximately 80 ppm, and the methyl carbons at about 28.3 ppm. oregonstate.edu The five distinct carbons of the pentanol chain will also resonate at characteristic chemical shifts, with the carbon bearing the hydroxyl group (-CH₂OH) and the carbon bonded to the nitrogen (-CH-NHBoc) appearing in the 50-70 ppm range.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C (CH₃)₃ (Boc) | ~80 |
| -C(C H₃)₃ (Boc) | ~28 |
| -C =O (Boc) | ~156 |
| -C H-NHBoc | ~55 |
| -C H₂-OH | ~65 |
| -C H₂-CH₂-CH₃ | ~35 |
| -CH₂-C H₂-CH₃ | ~19 |
Note: Predicted values are based on typical chemical shifts for N-Boc protected amino alcohols. oregonstate.edu
¹⁹F NMR for Derivatized Forms: To determine the enantiomeric purity of this compound, the compound can be reacted with a chiral derivatizing agent (CDA) containing fluorine. One of the most common reagents for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govillinois.edu The alcohol or amine functionality of the enantiomers reacts with the CDA to form diastereomers. These diastereomers will exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for the quantification of each enantiomer. researchgate.netresearchgate.net Other fluorinated reagents, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, are also used for the enantiodiscrimination of chiral amines and amino alcohols. researchgate.netresearchgate.net The clear signals and low probability of overlap in ¹⁹F NMR make it a highly reliable method for this analysis. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. A broad band in the region of 3200-3550 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group and the N-H stretching of the carbamate (B1207046). researchgate.net The C-H stretching of the alkyl portions of the molecule will appear in the 2850-3000 cm⁻¹ range. Crucially, the presence of the N-Boc protecting group is confirmed by a strong absorption band around 1680-1700 cm⁻¹ due to the C=O (urethane carbonyl) stretching, and another significant peak around 1520 cm⁻¹ corresponding to the N-H bending and C-N stretching (Amide II band). nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3550 (Broad) | O-H Stretch, N-H Stretch | Alcohol, Carbamate |
| 2850-3000 | C-H Stretch | Alkyl |
| 1680-1700 (Strong) | C=O Stretch | Carbamate (Boc) |
| ~1520 (Strong) | N-H Bend, C-N Stretch (Amide II) | Carbamate (Boc) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₂₁NO₃, Molecular Weight: 203.28 g/mol ), the molecular ion peak [M]⁺ may be observed. Common fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen) and dehydration (loss of a water molecule, [M-18]⁺). The N-Boc group also yields characteristic fragments, such as the loss of isobutylene (B52900) (56 Da) to give an [M-56]⁺ ion, or the loss of the entire tert-butoxycarbonyl group.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is essential for separating the components of a mixture, making it ideal for assessing the chemical purity and determining the enantiomeric composition of this compound.
Gas Chromatography (GC)
Due to their polarity and low volatility, amino alcohols like this compound are not typically suitable for direct analysis by Gas Chromatography. researchgate.net Therefore, derivatization is required to convert the polar -OH and -NH groups into less polar, more volatile moieties. researchgate.net Common derivatization techniques include silylation, where active hydrogens are replaced by a silyl group, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netresearchgate.net Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to assess its purity by separating it from any volatile impurities or byproducts of the derivatization reaction.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for both purity assessment and the determination of enantiomeric excess.
For purity analysis, reversed-phase HPLC is the most common method. A C18 stationary phase is typically used with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer. This method effectively separates this compound from non-isomeric impurities.
To determine the enantiomeric excess, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are frequently used for the resolution of N-Boc protected amino acid derivatives. The choice of mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase system, is critical for achieving optimal separation. researchgate.net An alternative, indirect HPLC method involves derivatizing the racemic mixture with a chiral agent, such as o-phthalaldehyde and a chiral mercaptan (e.g., Boc-L-cysteine), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.
Determination of Enantiomeric Excess (e.e.) and Diastereomeric Excess (d.e.)
The determination of enantiomeric excess (e.e.) and, where applicable, diastereomeric excess (d.e.) is fundamental in characterizing the stereochemical composition of this compound. Various analytical techniques are utilized for this purpose, with chromatographic and spectroscopic methods being the most prominent.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. For N-Boc protected amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical for achieving optimal separation. yakhak.org
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
For compounds with multiple chiral centers, NMR can also be used to determine the diastereomeric excess by analyzing the distinct signals for each diastereomer.
Gas Chromatography (GC): Chiral gas chromatography can also be used for the enantiomeric analysis of volatile derivatives of amino alcohols. While direct analysis of this compound might be challenging due to its polarity and molecular weight, derivatization to more volatile analogs can facilitate separation on a chiral GC column.
Optical Rotation and Chiroptical Methods
Chiroptical methods provide information about the three-dimensional structure of chiral molecules by measuring their interaction with polarized light. These techniques are essential for characterizing the enantiopurity and absolute configuration of substances like this compound.
Specific Optical Rotation ([α]D) Measurements
Specific optical rotation is a fundamental property of a chiral substance and is defined as the angle of rotation of the plane of polarized light when it passes through a solution of the substance at a specific concentration and path length. The measurement is typically performed at the sodium D-line (589 nm) and a defined temperature.
The specific rotation is calculated using the formula:
[α]Dᵀ = α / (l x c)
Where:
[α] is the specific rotation
T is the temperature in degrees Celsius
D refers to the sodium D-line
α is the observed rotation
l is the path length of the polarimeter tube in decimeters
c is the concentration of the solution in g/mL
The sign and magnitude of the specific rotation are characteristic of a particular enantiomer. For a racemic mixture, the net rotation is zero. While the specific optical rotation for this compound itself is not documented in readily available literature, data for analogous N-Boc protected amino alcohols can be found. For instance, (S)-2-(Boc-amino)-1-propanol has a reported specific rotation of [α]20/D −11° (c = 1 in chloroform). nih.gov This highlights that the (S)-enantiomer is levorotatory under these conditions. The corresponding (R)-enantiomer would be expected to have an equal but opposite (dextrorotatory) specific rotation.
Table 1: Illustrative Specific Optical Rotation Data for an Analogous Compound
| Compound | Specific Rotation ([α]D) | Conditions |
| (S)-2-(Boc-amino)-1-propanol | -11° | c = 1 in chloroform, 20°C |
This table provides data for a structurally similar compound to illustrate the principle of specific optical rotation measurement.
Circular Dichroism (CD) Spectroscopy (for enantiopure forms)
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical features of a molecule, including its absolute configuration and conformational properties.
For an enantiopure sample of N-Boc-2-amino-1-pentanol, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions within the molecule's chromophores. The spectrum of one enantiomer will be a mirror image of the other.
Computational and Theoretical Studies
Molecular Modeling and Simulations
Molecular modeling and simulation techniques are instrumental in exploring the dynamic nature of molecules, offering insights into their preferred shapes and movements over time.
Conformational analysis is crucial for understanding how the spatial arrangement of atoms affects a molecule's properties and reactivity. For N-Boc-DL-2-amino-1-pentanol, the flexibility arises from the rotation around several single bonds, including the C-C bonds of the pentanol (B124592) backbone and the C-N bond of the carbamate (B1207046) group. The large tert-butoxycarbonyl (Boc) protecting group significantly influences the conformational preferences due to steric hindrance.
Theoretical studies on similar N-Boc protected amines and amino alcohols show that intramolecular hydrogen bonding often plays a key role in stabilizing certain conformations. sigmaaldrich.com In this compound, a hydrogen bond can form between the N-H proton of the carbamate and the oxygen atom of the hydroxyl group, leading to a pseudo-cyclic arrangement. The relative energies of different conformers (rotational isomers) can be calculated to identify the most stable, low-energy structures.
Table 1: Predicted Low-Energy Conformers of N-Boc-2-amino-1-pentanol This table is illustrative, based on computational principles for analogous molecules.
| Conformer | Dihedral Angle (H-N-C2-C1) | Dihedral Angle (N-C2-C1-O) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|---|
| A | ~180° (anti) | ~60° (gauche) | 0.00 | Intramolecular H-bond (N-H···O) |
| B | ~60° (gauche) | ~180° (anti) | 1.25 | Extended, linear backbone |
| C | ~180° (anti) | ~-60° (gauche) | 2.50 | Steric clash between Boc and propyl group |
The analysis suggests that conformers allowing for intramolecular hydrogen bonding are generally more stable. The bulky Boc group tends to orient itself to minimize steric interactions with the alkyl chain. organic-chemistry.org The flexibility of the pentanol chain also contributes to a complex potential energy surface with multiple local minima. chemicalbook.com
Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering a deeper understanding of its structural dynamics and interactions with its environment. nih.gov For this compound, MD simulations could be employed to study its behavior in various solvents, such as water or organic solvents.
In a simulation, the molecule would be observed to transition between different low-energy conformations, and the stability of intramolecular hydrogen bonds could be assessed over time. mdpi.com Furthermore, MD simulations are valuable for studying intermolecular interactions. For instance, simulations could model the interaction of this compound with a biological target, such as an enzyme active site, revealing key binding modes and interaction energies. mdpi.com Hydrogen bonding analysis from such simulations can quantify the stability of interactions between the ligand and its target. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer high accuracy in predicting electronic structure, reaction energies, and spectroscopic properties.
DFT is a widely used method to investigate the pathways of chemical reactions, calculate activation energy barriers, and characterize the geometry of transition states. nih.govfrontiersin.org For this compound, DFT could elucidate several key reaction mechanisms.
One of the most common reactions for this class of compounds is the acidic cleavage of the Boc protecting group. acs.org DFT calculations can model the step-by-step mechanism, which typically involves protonation of the carbamate carbonyl oxygen, followed by the concerted or stepwise release of isobutylene (B52900) and carbon dioxide to yield the free amino alcohol. researchgate.net Computational modeling can help determine the rate-determining step by comparing the energy barriers of each elementary step. nih.govresearchgate.net
Similarly, the synthesis of this compound from 2-amino-1-pentanol and di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be studied. organic-chemistry.org DFT calculations can map the potential energy surface of the nucleophilic attack of the amine on the Boc anhydride, helping to understand the role of solvents or catalysts in the reaction. researchgate.netchemrxiv.orgnih.gov
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a molecule and interpret experimental spectra. nih.gov By calculating the second derivative of the energy with respect to atomic positions, one can predict the vibrational frequencies corresponding to infrared (IR) absorption bands. nih.gov Similarly, by calculating the magnetic shielding of each nucleus, NMR chemical shifts (¹H and ¹³C) can be accurately predicted. nih.gov
These predictions are valuable for assigning peaks in experimental spectra and for understanding how molecular conformation affects spectroscopic properties. nih.gov
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table presents hypothetical data to illustrate the application of computational methods.
| Spectroscopic Data | Predicted Value (DFT B3LYP/6-31G*) | Experimental Value |
|---|---|---|
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | ~3400 cm⁻¹ |
| IR Frequency (N-H stretch) | 3380 cm⁻¹ | ~3350 cm⁻¹ |
| IR Frequency (C=O stretch) | 1695 cm⁻¹ | ~1685 cm⁻¹ |
| ¹H NMR Shift (N-H) | δ 5.1 ppm | δ 4.9 ppm |
| ¹³C NMR Shift (C=O) | δ 156.5 ppm | δ 155.8 ppm |
Discrepancies between calculated and experimental values can often be reconciled by including solvent effects in the computational model or by using higher levels of theory.
Although the subject is the DL- (racemic) form, understanding the basis of enantioselectivity is critical for the synthesis of the individual enantiomers, (1R)-N-Boc-2-amino-1-pentanol and (1S)-N-Boc-2-amino-1-pentanol. Chiral amino alcohols are vital building blocks in pharmaceuticals. nih.govchemrxiv.org
Computational methods are essential for rationalizing and predicting the outcomes of asymmetric syntheses. researchgate.net For example, if the amino alcohol is produced via the reductive amination of a corresponding α-hydroxy ketone using an engineered enzyme like an amine dehydrogenase (AmDH), computational docking can be used. frontiersin.org These in silico studies can model how the substrate fits into the enzyme's active site. By comparing the binding energies and geometries of the transition states leading to the R and S products, researchers can understand why one enantiomer is formed preferentially. researchgate.netfrontiersin.org This insight allows for the rational design of mutant enzymes with enhanced selectivity or altered substrate scope. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing N-Boc-DL-2-amino-1-pentanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves protecting the amine group of DL-2-amino-1-pentanol with a tert-butoxycarbonyl (Boc) group. A common approach is to react DL-2-amino-1-pentanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Reaction progress can be monitored via TLC or HPLC. Optimization involves adjusting stoichiometry (1.2–2.0 equivalents of Boc anhydride), pH (maintained at 8–10), and reaction time (4–12 hours) to maximize yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Characterization should include:
- NMR Spectroscopy : H NMR to identify peaks for the Boc group (singlet at ~1.4 ppm for tert-butyl), hydroxyl (-OH) proton (broad peak at ~1.8–2.2 ppm), and backbone protons. C NMR should show the carbonyl carbon of the Boc group (~155 ppm).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (203.28 g/mol, CHNO) .
- HPLC/GC : Purity analysis using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection, comparing retention times to standards .
Q. What are the critical stability considerations for storing and handling this compound?
- Methodological Answer : The compound is sensitive to moisture and acidic conditions, which can hydrolyze the Boc group. Store in sealed, inert containers under nitrogen at 2–8°C in a dry environment. Conduct stability studies using accelerated aging tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation. Avoid prolonged exposure to light, as UV-Vis spectroscopy may reveal photodegradation byproducts .
Advanced Research Questions
Q. How can researchers resolve the enantiomers of this compound for chiral synthesis applications?
- Methodological Answer : Utilize chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. Alternatively, enzymatic resolution via lipase-catalyzed acetylation of the hydroxyl group can selectively modify one enantiomer. Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC. Computational modeling (e.g., molecular docking with enzymes) can predict selectivity .
Q. What mechanistic insights exist for the acid-catalyzed deprotection of the Boc group in this compound?
- Methodological Answer : Boc deprotection under acidic conditions (e.g., trifluoroacetic acid in DCM) proceeds via protonation of the carbonyl oxygen, leading to carbamate cleavage. Kinetic studies using in-situ F NMR can track reaction progress. Side reactions (e.g., tert-butyl cation formation) can be minimized by optimizing acid concentration (10–20% TFA) and reaction time (1–2 hours). LC-MS analysis identifies intermediates like 2-amino-1-pentanol and tert-butanol byproducts .
Q. How can this compound be integrated into peptide-mimetic or polymer synthesis?
- Methodological Answer : The hydroxyl and amine groups enable dual functionality. For peptide coupling, activate the hydroxyl group as a leaving group (e.g., tosylation) for nucleophilic substitution. In polymer synthesis, use the amine for initiator sites in ring-opening polymerization (e.g., lactide/glycolide). Monitor polymerization kinetics via gel permeation chromatography (GPC) and confirm end-group fidelity via MALDI-TOF MS .
Q. What analytical strategies are recommended for identifying degradation products under oxidative stress?
- Methodological Answer : Subject the compound to forced oxidation (e.g., 3% HO at 40°C) and analyze via GC-MS or LC-HRMS. Likely products include tert-butyl alcohol (from Boc cleavage) and aldehydes (from pentanol oxidation). Use isotopic labeling (e.g., O in HO) to trace oxygen incorporation. Density functional theory (DFT) calculations can predict degradation pathways .
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?
- Methodological Answer : Perform comparative studies using enantiopure vs. racemic forms as ligands in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Analyze catalytic efficiency (turnover number, enantioselectivity) via chiral GC or HPLC. Molecular dynamics simulations can model ligand-metal interactions, correlating steric effects (from the Boc group) with reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
